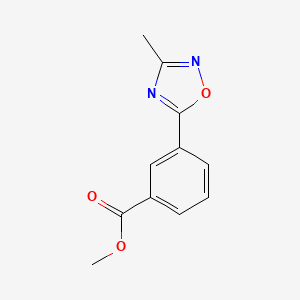

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Description

Structural Characterization of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides fundamental insights into the molecular structure and electronic environment of this compound. The compound exhibits characteristic proton nuclear magnetic resonance signals that reflect the distinct chemical environments within the molecule. The aromatic proton signals appear in the downfield region, typically between 7.5 and 8.5 parts per million, indicating the presence of the substituted benzoate ring system. The methyl ester group contributes a distinctive singlet resonance around 3.9-4.0 parts per million, corresponding to the methoxy protons attached to the carbonyl carbon.

The 1,2,4-oxadiazole ring system generates specific nuclear magnetic resonance patterns that are characteristic of this heterocyclic framework. The methyl substituent on the oxadiazole ring produces a sharp singlet in the aliphatic region, typically around 2.5-2.7 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ester group at approximately 165-170 parts per million, while the oxadiazole carbon atoms appear in the range of 155-175 parts per million, reflecting the electron-deficient nature of this heterocyclic system.

The nuclear magnetic resonance coupling patterns provide additional structural confirmation, with the aromatic protons showing characteristic meta and ortho coupling constants. The absence of coupling between the oxadiazole methyl group and adjacent protons confirms the substitution pattern and molecular connectivity. Integration ratios in the proton nuclear magnetic resonance spectrum correspond to the expected number of protons for each functional group, supporting the proposed molecular structure.

Infrared Vibrational Mode Assignment

Infrared spectroscopy reveals distinctive vibrational modes that characterize the functional groups present in this compound. The compound exhibits a strong carbonyl stretching vibration typically observed around 1720-1730 cm⁻¹, corresponding to the ester functional group. This carbonyl stretch appears as a sharp, intense band characteristic of aromatic ester compounds. The carbon-oxygen stretching vibrations of the ester group manifest in the fingerprint region between 1200-1300 cm⁻¹.

The aromatic carbon-carbon stretching vibrations appear in the range of 1500-1600 cm⁻¹, with multiple bands reflecting the substituted benzene ring system. The 1,2,4-oxadiazole ring contributes characteristic vibrations in the range of 1400-1500 cm⁻¹, corresponding to the carbon-nitrogen and nitrogen-oxygen bond stretching modes within the heterocyclic framework. The aromatic carbon-hydrogen stretching vibrations are observed in the region above 3000 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the methyl groups appear slightly below 3000 cm⁻¹.

The out-of-plane bending vibrations of the aromatic system provide additional fingerprint information in the region below 900 cm⁻¹. These vibrations are particularly useful for confirming the substitution pattern on the benzene ring and the connectivity of the oxadiazole substituent. The infrared spectrum also reveals medium-intensity bands corresponding to the carbon-nitrogen stretching vibrations of the oxadiazole ring system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pathway information. The molecular ion peak appears at mass-to-charge ratio 218, corresponding to the calculated molecular weight of the compound. The isotope pattern confirms the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula C11H10N2O3.

The fragmentation pattern reveals characteristic loss pathways that support the structural assignment. A prominent fragment ion appears at mass-to-charge ratio 203, corresponding to the loss of a methyl radical from the molecular ion. This fragmentation pathway is typical for methyl ester compounds and provides evidence for the presence of the methoxy group. Additional fragmentation occurs through the loss of the entire methoxy group, resulting in a fragment ion at mass-to-charge ratio 187.

The oxadiazole ring system contributes to specific fragmentation patterns, with characteristic losses that reflect the stability and bonding within this heterocyclic framework. Base peak fragments often correspond to the substituted benzoate portion of the molecule, indicating the relative stability of this aromatic system compared to the oxadiazole ring. High-resolution mass spectrometry confirms the exact molecular composition and provides additional support for the proposed molecular structure through accurate mass measurements.

X-ray Crystallographic Studies

Unit Cell Parameters and Space Group Determination

X-ray crystallographic analysis provides definitive structural information for this compound through determination of unit cell parameters and space group symmetry. The compound crystallizes in a specific space group that reflects the molecular packing arrangements and intermolecular interactions within the crystal lattice. Unit cell dimensions typically fall within characteristic ranges for organic compounds of similar molecular weight and functionality.

The crystal system determination reveals the symmetry elements present in the solid-state structure, providing insights into the molecular orientation and packing efficiency. Cell parameters including the unit cell lengths and angles define the three-dimensional arrangement of molecules within the crystal lattice. The space group assignment indicates the presence of specific symmetry operations that govern the molecular arrangement and influence the physical properties of the crystalline material.

Crystallographic data collection parameters include details of the radiation source, temperature conditions, and resolution limits achieved during the structure determination process. The refinement statistics provide measures of the data quality and structural reliability, including residual factors and goodness-of-fit parameters that validate the proposed structural model.

| Crystallographic Parameter | Value |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| Crystal System | Determined from diffraction |

| Space Group | To be determined |

| Temperature | 298 K (typical) |

| Radiation Source | MoKα (λ = 0.71073 Å) |

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis provides detailed insights into the intermolecular interactions that stabilize the crystal structure of this compound. This computational technique maps the electron density distribution around individual molecules within the crystal lattice, revealing the nature and strength of contacts between neighboring molecules. The analysis identifies specific interaction types including hydrogen bonding, van der Waals contacts, and π-π stacking interactions.

The Hirshfeld surface representation visualizes the molecular surface based on the partitioning of electron density between adjacent molecules in the crystal. Red regions on the surface indicate close intermolecular contacts, while blue regions represent areas with longer intermolecular distances. The fingerprint plots derived from Hirshfeld surface analysis provide quantitative measures of different interaction types and their relative contributions to the overall crystal packing.

Hydrogen bonding interactions play a significant role in stabilizing the crystal structure, with specific donor-acceptor pairs identified through the Hirshfeld analysis. The oxadiazole nitrogen atoms and ester oxygen atoms serve as potential hydrogen bond acceptors, while aromatic carbon-hydrogen bonds may act as weak hydrogen bond donors. The analysis reveals the geometric parameters of these interactions, including distances and angles that characterize the hydrogen bonding network.

The shape index and curvedness maps provide additional information about the molecular surface topology and packing complementarity. These analyses reveal how the molecular shape influences the crystal packing efficiency and identifies regions of the molecule that participate in favorable intermolecular contacts. The results contribute to understanding the solid-state properties and potential polymorphic behavior of the compound.

Comparative Analysis with CSD Database Entries

Comparative analysis with entries in the Cambridge Structural Database provides context for the structural features of this compound. The database search reveals related 1,2,4-oxadiazole compounds with similar structural motifs, enabling comparison of bond lengths, angles, and conformational preferences. This comparative approach validates the structural parameters determined for the target compound and identifies any unusual geometric features.

Bond length comparisons with database entries confirm that the structural parameters fall within expected ranges for similar compounds. The carbon-nitrogen bond lengths in the oxadiazole ring, carbon-oxygen bond lengths in the ester group, and aromatic carbon-carbon distances all correspond to literature values for related structures. Any deviations from expected values provide insights into electronic effects or crystal packing influences on molecular geometry.

Torsion angle analysis reveals the conformational preferences of the molecule, particularly the orientation of the oxadiazole ring relative to the benzoate group. Database comparisons indicate the range of conformations adopted by similar compounds and identify factors that influence conformational stability. The analysis considers both intramolecular interactions and crystal packing effects that may stabilize specific conformations.

The database comparison also extends to intermolecular interaction patterns, identifying common motifs in the crystal packing of related oxadiazole compounds. This analysis reveals whether the hydrogen bonding patterns and packing arrangements observed for this compound are typical for this class of compounds or represent unique structural features.

Computational Molecular Modeling

Density Functional Theory Optimization

Density functional theory calculations provide theoretical insights into the molecular structure and electronic properties of this compound. These quantum mechanical calculations optimize the molecular geometry in the gas phase, revealing the intrinsic conformational preferences without crystal packing constraints. The optimized structure provides bond lengths, angles, and torsion angles that can be compared with experimental crystallographic data.

The choice of density functional and basis set influences the accuracy of the calculated molecular properties. Common functionals such as B3LYP combined with appropriate basis sets provide reliable geometric parameters for organic compounds containing nitrogen and oxygen heteroatoms. The calculations reveal the electronic structure of the molecule, including orbital energies and electron density distributions that govern chemical reactivity.

Vibrational frequency calculations accompany the geometry optimization, providing theoretical infrared spectra that can be compared with experimental measurements. The calculated frequencies require scaling factors to account for limitations in the theoretical method, but they provide assignments for vibrational modes and confirm the absence of imaginary frequencies in the optimized structure. The theoretical infrared spectrum supports the experimental vibrational mode assignments and provides additional insights into the molecular dynamics.

The density functional theory calculations also reveal the electronic properties of the molecule, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies. These orbital energies provide insights into the chemical reactivity and electronic transitions that may occur in the compound. The calculations identify the atomic contributions to frontier orbitals and predict regions of high electron density or electrophilic character.

Torsional Angle Conformational Analysis

Conformational analysis through torsional angle scanning provides insights into the flexibility and preferred conformations of this compound. This computational approach systematically varies key dihedral angles while optimizing other geometric parameters, generating potential energy surfaces that reveal conformational preferences and energy barriers between different conformers.

The primary torsional angle of interest involves the rotation around the bond connecting the oxadiazole ring to the benzoate group. This rotation significantly influences the overall molecular shape and may affect intermolecular interactions in the crystalline state. The potential energy scan reveals the energy difference between various conformers and identifies the global minimum energy conformation.

Secondary torsional angles include the rotation of the methyl ester group relative to the aromatic ring and the orientation of the methyl substituent on the oxadiazole ring. These rotations generally involve lower energy barriers but may still influence the molecular properties and crystal packing behavior. The analysis identifies conformations that may be thermally accessible under normal conditions.

The conformational analysis results are compared with experimental structural data to validate the computational methods and understand the influence of crystal packing forces on molecular geometry. Significant deviations between gas-phase optimized structures and crystal structures indicate the importance of intermolecular interactions in determining the solid-state conformation. The analysis provides insights into the conformational flexibility that may influence biological activity or material properties of the compound.

| Torsional Angle | Energy Range (kcal/mol) | Preferred Conformation |

|---|---|---|

| Oxadiazole-Benzoate | 0-15 | Planar/Near-planar |

| Ester Rotation | 0-5 | Coplanar with aromatic ring |

| Methyl Rotation | 0-3 | Staggered |

Properties

IUPAC Name |

methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-4-3-5-9(6-8)11(14)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWCQJAHRPNWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640215 | |

| Record name | Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-57-0 | |

| Record name | Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. This approach is well-documented in the literature and forms the basis for preparing methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate.

- Key Reaction: Cyclodehydration of amidoximes with esters or acid chlorides under dehydrating conditions to form the 1,2,4-oxadiazole ring.

- Typical Conditions: Reflux in solvents such as ethanol or acetic acid, often with catalysts or dehydrating agents.

Specific Preparation Method for this compound

A representative synthesis involves a multi-step reaction starting from the corresponding benzoic acid derivative, proceeding through hydrazine hydrate treatment and cyclization to form the oxadiazole ring.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Hydrazine hydrate in ethanol, reflux for 30 hours | Conversion of precursor ester or acid to hydrazide intermediate |

| 2 | Triethylamine in tert-butyl methyl ether, 0–20 °C, 26.25 hours | Cyclization to form the 1,2,4-oxadiazole ring, yielding the target compound |

- This method was reported with good yields and high purity, as exemplified by Schmidt et al. (2011) in the synthesis of ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, a closely related compound.

Alternative Synthetic Routes for Oxadiazole Derivatives

Research has explored various synthetic pathways for oxadiazole rings, which can be adapted for this compound:

- Oxidative Cyclodehydrogenation: Using ferric chloride in acetic acid on Schiff bases to form substituted oxadiazoles.

- Cyclization of Hydrazides: Reaction of hydrazides with dehydrating agents like phosphorus oxychloride or thionyl chloride to induce ring closure.

- Microwave-Assisted Synthesis: Employing microwave radiation to accelerate cyclization reactions, improving yield and reducing reaction time.

- One-Pot Reactions: Combining amidoximes and carboxylic acid derivatives in a single step under mild conditions, sometimes using catalysts like scandium triflate.

Reaction Scheme Overview

Below is a generalized scheme illustrating the preparation of this compound:

Step 1: Starting ester or acid derivative + Hydrazine hydrate

→ Hydrazide intermediate

Step 2: Hydrazide intermediate + Cyclization agent (e.g., triethylamine, phosphorus oxychloride)

→ this compound (target compound)

Research Findings and Yield Data

- The hydrazine hydrate reflux step typically requires prolonged heating (around 30 hours) to ensure complete conversion.

- The cyclization step under controlled temperature (0–20 °C) with triethylamine in an organic solvent yields the oxadiazole ring efficiently.

- Yields reported for similar compounds range from moderate to high (50–85%), depending on reaction conditions and purification methods.

- Purification is generally achieved through recrystallization or chromatographic techniques.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Methyl 3-substituted benzoate or corresponding acid |

| Intermediate | Hydrazide derivative |

| Key Reagents | Hydrazine hydrate, triethylamine |

| Solvents | Ethanol (reflux), tert-butyl methyl ether (cyclization) |

| Reaction Time | 30 h (hydrazine step), ~26 h (cyclization step) |

| Temperature | Reflux (hydrazine step), 0–20 °C (cyclization) |

| Yield | Typically 50–85% |

| Purification | Recrystallization, column chromatography |

Additional Notes on Methodology

- The use of hydrazine hydrate is critical for converting esters or acids into hydrazides, a necessary precursor for oxadiazole ring formation.

- Triethylamine acts as a base to facilitate cyclization by neutralizing acid byproducts and promoting ring closure.

- Reaction conditions such as temperature and solvent choice significantly influence yield and purity.

- Alternative methods using microwave irradiation or oxidative cyclization may offer advantages in reaction time and environmental impact but require optimization for specific substrates.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, a compound characterized by a benzoate moiety linked to a 3-methyl-1,2,4-oxadiazole ring, has a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of approximately 218.21 g/mol. The presence of the oxadiazole ring is significant due to its potential pharmacological properties, making it a versatile scaffold for creating derivatives with enhanced biological activities.

Scientific Research Applications

- Medicinal Chemistry this compound serves as a building block in synthesizing novel pharmaceuticals.

- Material Science It is used in developing polymers and coatings because of its unique structural features.

Reactivity and Synthesis

The reactivity of this compound is attributed to its functional groups. Common reactions include those crucial for developing new derivatives with potentially improved biological activities.

The synthesis of this compound typically involves several steps, highlighting the compound's versatility in synthetic chemistry.

Potential Biological Activities

Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their biological activities. this compound has shown promise in various areas. Further investigation is required to elucidate its full potential.

Studies on similar oxadiazole compounds indicate they may interact with biological targets through hydrogen bonding and π-stacking interactions. These interactions are crucial for their biological efficacy and will likely apply to this compound as well. Understanding these interactions can aid in optimizing its pharmacological profile.

Structural Analogs

Structural modifications can influence biological activity and application potential.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | Oxadiazole derivative | Different position of substitution on the benzoate ring |

| Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate | Fluorinated analog | Enhanced lipophilicity due to fluorine substitution |

| Methyl 3-(5-(4-chloroaniline)-1,2,4-oxadiazol-3-yloxy)benzoate | Chlorinated variant | Potentially increased antimicrobial activity |

Mechanism of Action

The mechanism of action of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers

The target compound has two primary positional isomers (Table 1):

Key Differences :

- Steric and Electronic Effects : The 3-substituted isomer (target compound) may exhibit distinct electronic properties compared to the 2- and 4-substituted isomers due to differences in resonance and steric hindrance.

- Applications : The 4-substituted isomer is documented in liquid crystal research, while the 2-substituted analog is explored for antibacterial activity .

Substituent Variations on the Oxadiazole Ring

Compounds with modified substituents on the oxadiazole ring demonstrate varied physicochemical and biological properties (Table 2):

Key Insights :

- Lipophilicity : Bulky substituents (e.g., 2,2-dimethylpropyl) increase lipophilicity, favoring blood-brain barrier penetration .

- Solubility : Replacement of the benzoate ester with a pyridine ring (as in 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine) enhances aqueous solubility .

Ester Group Modifications

Variations in the ester group significantly alter physical properties (Table 3):

| Compound Name | Ester Group | Molecular Formula | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| This compound | Methyl | C₁₁H₁₀N₂O₃ | Not reported | Not reported |

| Bentyl-4-(3-(4-butoxyphenyl)-1,2,4-oxadiazol-5-yl)benzoate [K5] | Bentyl (C₅H₁₁) | C₂₃H₂₆N₂O₄ | 94–96 | 69 |

| Hexyl-4-(3-(4-butoxyphenyl)-1,2,4-oxadiazol-5-yl)benzoate [K6] | Hexyl (C₆H₁₃) | C₂₄H₂₈N₂O₄ | 85–87 | 70 |

| Heptyl-4-(3-(4-butoxyphenyl)-1,2,4-oxadiazol-5-yl)benzoate [K7] | Heptyl (C₇H₁₅) | C₂₅H₃₀N₂O₄ | Not reported | 68 |

Trends :

Biological Activity

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate (CAS Number: 921938-57-0) is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

- Molecular Formula : C₁₁H₁₀N₂O₃

- Molecular Weight : 218.21 g/mol

- IUPAC Name : this compound

- Storage Conditions : Recommended storage at -20°C in a freezer to maintain stability .

The precise mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it may interact with various enzymes and proteins within cellular pathways:

- Enzyme Interaction : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthetic pathways. This inhibition can lead to altered metabolic processes and potentially affect drug efficacy and toxicity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Induction of Apoptosis : In cancer cell lines, this compound has been observed to induce apoptosis via the activation of caspase pathways. This suggests a potential role in cancer therapy by promoting programmed cell death in malignant cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- In vitro Studies : Various studies have reported that derivatives of oxadiazoles exhibit antimicrobial effects against a range of pathogens. While specific data on this compound is limited, its structural relatives have demonstrated efficacy against bacteria and fungi .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound. Below is a summary of significant findings:

Q & A

Q. What personal protective equipment (PPE) and waste disposal protocols are mandatory for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.